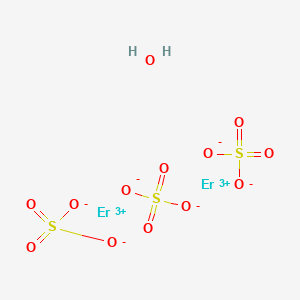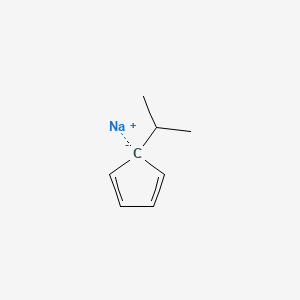
Iso-propylcyclopentadiénure de sodium
Vue d'ensemble
Description
Sodium isopropylcyclopentadienide (NaICP) is an organometallic compound that is widely used in organic synthesis. It is a strong nucleophile that is commonly used to initiate polymerization reactions and to perform various types of organic transformations.
Applications De Recherche Scientifique
Synthèse de bioconjugués à base de ruthénium
L'iso-propylcyclopentadiénure de sodium sert de réactif dans la synthèse de bioconjugués à base de ruthénium . Ces bioconjugués sont importants en chimie médicinale en raison de leurs applications potentielles dans la délivrance de médicaments et comme sondes dans les systèmes biologiques. Les complexes de ruthénium sont connus pour leurs propriétés anticancéreuses et leur capacité à se lier aux molécules biologiques, ce qui les rend précieux dans la thérapie ciblée.
Développement de ligands diphosphines sandwich de cobalt
Ce composé est utilisé pour créer des ligands diphosphines sandwich de cobalt et leurs complexes de palladium chélatés . Ces ligands sont cruciaux dans la catalyse, en particulier dans les réactions impliquant la formation ou la rupture de liaisons carbone-phosphore. Les complexes de palladium chélatés sont également importants dans les réactions de couplage croisé, qui sont essentielles dans la synthèse de molécules organiques complexes.
Synthèse de complexes de niobium et de zirconium
Les chercheurs utilisent l'this compound pour synthétiser des complexes de niobium et de zirconium avec des ligands ansa substitués de manière asymétrique . Ces complexes ont des applications dans la catalyse de polymérisation, permettant la production de polymères ayant des propriétés spécifiques. Ils sont également utilisés dans l'étude des interactions métal-ligand et de leur impact sur l'activité catalytique.
Création de vanadocènes substitués
Le composé est un réactif pour la synthèse de vanadocènes substitués . Les vanadocènes sont connus pour leurs propriétés mimétiques de l'insuline, ce qui les rend intéressants dans la recherche sur le diabète. Ils jouent également un rôle dans le développement d'agents antitumoraux et antimicrobiens en raison de leurs propriétés redox uniques.
Synthèse de ligands cyclopentadiène substitués par l'isopropyle
L'this compound est essentiel pour synthétiser des ligands cyclopentadiène substitués par l'isopropyle . Ces ligands sont essentiels en chimie organométallique, où ils sont utilisés pour modifier les propriétés électroniques et stériques des centres métalliques dans les catalyseurs. Cette modification peut conduire à une activité catalytique et une sélectivité améliorées.
Amélioration de l'efficacité et de la sélectivité catalytiques
La modification structurelle des ligands cyclopentadiényle sur les métallocènes, en utilisant l'this compound, améliore l'efficacité et la sélectivité catalytiques . Ceci est particulièrement important dans les réactions impliquant la fonctionnalisation des liaisons C–H, où la précision et la sélectivité sont cruciales pour obtenir le résultat souhaité.
Mécanisme D'action
Target of Action
Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .
Biochemical Pathways
Sodium isopropylcyclopentadienide is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands
Result of Action
The primary result of Sodium isopropylcyclopentadienide’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.
Action Environment
The action, efficacy, and stability of Sodium isopropylcyclopentadienide can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.
Propriétés
IUPAC Name |
sodium;5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSOVJPHUTFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583819 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65090-77-9 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium isopropylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

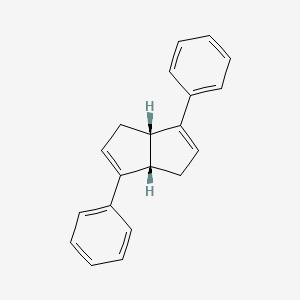
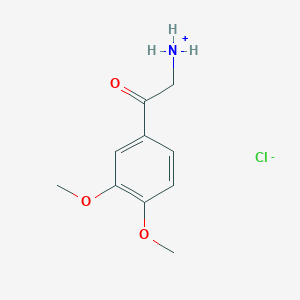

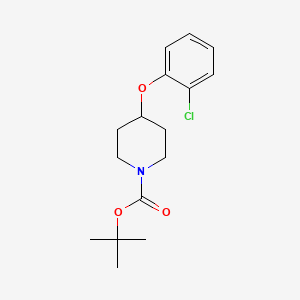

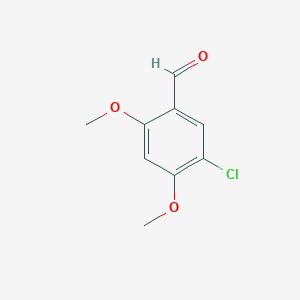
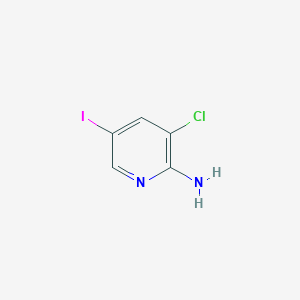


![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)


